Iron(II) tetrafluoroborate

Catalog No.
S763031
CAS No.
15283-51-9
M.F
B2F8Fe
M. Wt
229.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) tetrafluoroborate

CAS Number

15283-51-9

Product Name

Iron(II) tetrafluoroborate

IUPAC Name

iron(2+);ditetrafluoroborate

Molecular Formula

B2F8Fe

Molecular Weight

229.46 g/mol

InChI

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

GXZXLFFLHJJJLX-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2]

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Iron(II) tetrafluoroborate (CAS 15283-51-9), typically supplied as an anhydrous salt, a concentrated aqueous solution, or a hexahydrate, is a highly soluble inorganic compound prized for delivering a 'naked' iron(II) center [1]. Because the tetrafluoroborate (BF4-) anion is weakly coordinating, it minimally interacts with the central metal, allowing the Fe(II) ion to readily bind with target ligands, substrates, or solvents [2]. This distinct chemical behavior makes it an essential procurement choice for advanced coordination chemistry, the synthesis of spin-crossover (SCO) materials, high-efficiency homogeneous catalysis, and industrial electroplating baths where traditional coordinating anions would poison the reaction or corrode equipment [3].

Generic substitution of Iron(II) tetrafluoroborate with more common, lower-cost iron salts—such as iron(II) chloride (FeCl2) or iron(II) sulfate (FeSO4)—frequently results in process failure due to anion interference [1]. In synthetic and catalytic applications, chloride and sulfate are strongly coordinating anions that bind tightly to the Fe(II) center, blocking the coordination of desired multidentate ligands or catalytic substrates, thereby truncating polymer growth or halting catalytic turnover [2]. In industrial electrodeposition, substituting fluoborate with chloride introduces severe corrosivity that degrades plant equipment, while sulfate limits bath solubility and current density, leading to brittle, pitted, or rough iron deposits [3].

Unrestricted Ligand Coordination for 3D Framework Synthesis

In the synthesis of advanced 3D coordination networks, such as spin-crossover (SCO) materials, the choice of iron salt dictates the structural dimensionality. Iron(II) tetrafluoroborate provides an unrestricted Fe(II) center because the BF4- anion is weakly coordinating and does not compete with target ligands for coordination sites [1]. When reacted with bis-(1,2,4-triazole) ligands, Fe(BF4)2 yields fully interconnected 3D interpenetrated frameworks. In contrast, using salts with more strongly coordinating anions (such as iron(II) triflate or chloride) results in the anion remaining bound to the iron center, which truncates the structure into lower-dimensional 1D chains or discrete mononuclear complexes [2].

Evidence DimensionCoordination network dimensionality
Target Compound DataForms 3D interpenetrated frameworks (anions remain uncoordinated in the lattice)
Comparator Or BaselineIron(II) triflate or chloride (anions bind to Fe(II), forming 1D chains or discrete complexes)
Quantified DifferenceEnables 6-fold nitrogen donor coordination from bridging ligands vs. anion-blocked coordination sites
ConditionsReaction with multidentate nitrogen ligands (e.g., triazoles) in polar solvents

Procuring the tetrafluoroborate salt is essential for synthesizing high-dimensionality MOFs and SCO materials without requiring expensive halide-abstraction reagents.

Electroplating Bath Stability and Equipment Compatibility

Iron electrodeposition requires maintaining a stable concentration of Fe(II) while preventing the precipitation of Fe(III) compounds. Iron(II) tetrafluoroborate is utilized in acidic plating baths to provide ductile iron deposits at high current densities (2–10 A/dm2) [1]. While iron(II) chloride (FeCl2) baths can also yield ductile deposits, the aggressive chloride ions cause severe detrimental corrosion to plant equipment and require frequent maintenance [2]. Conversely, incorporating Fe(BF4)2 at concentrations of approximately 30-50 g/L maintains a stable bath that restrains the precipitation of ferric compounds without the extreme corrosivity of chloride-based systems, optimizing both deposit quality and equipment longevity [1].

Evidence DimensionBath corrosivity and deposit stability
Target Compound DataProduces smooth, ductile deposits with low equipment corrosion and suppressed Fe(III) precipitation
Comparator Or BaselineIron(II) chloride (FeCl2) baths
Quantified DifferenceEliminates aggressive chloride-induced pitting of plant equipment while maintaining high current density operations
ConditionsAcidic iron electrorefining and electroplating baths

Replacing chloride salts with iron(II) tetrafluoroborate lowers industrial maintenance costs and extends the operational lifespan of electroplating infrastructure.

Quantitative Catalytic Turnover in Homogeneous Hydrogenation

Iron(II) tetrafluoroborate serves as a highly active precursor for homogeneous catalysis, particularly in the regioselective hydrogenation of epoxides and the reduction of aldehydes. Because the BF4- counterion is easily displaced by coordinating solvents or substrates, the Fe(II) center readily forms active catalytic species with phosphine ligands [1]. In benchmark hydrogenation assays, Fe(BF4)2 combined with specific phosphines achieved a 68% yield of 2-phenylethanol under mild conditions (80 °C, 20 bar H2) [2]. Standard coordinating iron salts, such as FeCl2, typically exhibit near-zero activity under identical additive-free conditions because their tightly bound anions inhibit the formation of the active catalytic intermediate [2].

Evidence DimensionCatalytic yield in hydrogenation
Target Compound Data68% yield of target primary alcohol (2-phenylethanol)
Comparator Or BaselineStandard coordinating iron salts (e.g., FeCl2)
Quantified DifferenceSignificant catalytic turnover vs. near-zero activity for strongly coordinated iron salts under additive-free conditions
Conditions80 °C, 20 bar H2, phosphine ligand system, additive-free

Buyers sourcing catalysts for fine chemical synthesis should select Fe(BF4)2 to ensure maximum catalytic activity without the need for complex anion-scavenging additives.

Synthesis of Spin-Crossover (SCO) Materials and MOFs

Directly downstream of its weakly coordinating nature, Iron(II) tetrafluoroborate is the required precursor for synthesizing 3D spin-crossover networks and metal-organic frameworks. Buyers must select this compound over iron halides to ensure that multidentate nitrogen ligands can fully coordinate to the Fe(II) center without anion interference, avoiding the need for secondary halide-abstraction steps [1].

Industrial Iron Electroforming and Electroplating

In metallurgical and surface finishing workflows, Fe(BF4)2 is utilized to formulate high-speed acidic plating baths. It is selected over iron(II) chloride to drastically reduce the corrosion of plant equipment while maintaining the high current densities required for producing smooth, ductile iron deposits [2].

Precatalyst for Homogeneous Green Catalysis

For fine chemical and pharmaceutical manufacturing, Iron(II) tetrafluoroborate is procured as an earth-abundant precatalyst for transfer hydrogenation and epoxide reduction. Its ability to readily shed the BF4- counterion allows it to form highly active catalytic species with phosphine ligands, achieving turnovers that strongly coordinating iron salts cannot match under additive-free conditions [3].

Physical Description

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)

Other CAS

15283-51-9

General Manufacturing Information

Borate(1-), tetrafluoro-, iron(2+) (2:1): ACTIVE

Dates

Last modified: 08-15-2023

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